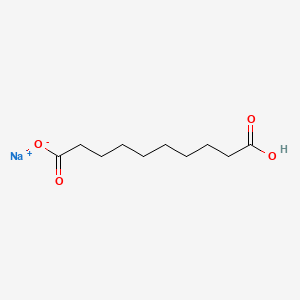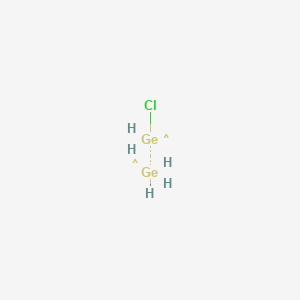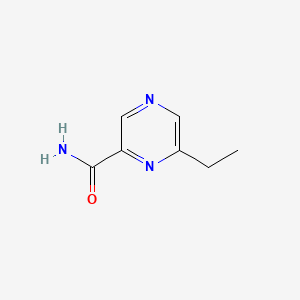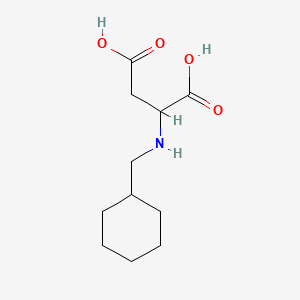
N-(Cyclohexanemethyl) aspartic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(Cyclohexanemethyl) aspartic acid is a derivative of aspartic acid, where the amino group is substituted with a cyclohexanemethyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(Cyclohexanemethyl) aspartic acid typically involves the reaction of aspartic acid with cyclohexanemethylamine. This reaction can be carried out under mild conditions, often using a solvent such as water or ethanol. The reaction may require a catalyst to proceed efficiently, and the product is usually purified through crystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or batch reactors. These methods ensure higher yields and purity of the final product. The use of automated systems and advanced purification techniques like high-performance liquid chromatography (HPLC) can further enhance the efficiency of industrial production .
化学反応の分析
Types of Reactions
N-(Cyclohexanemethyl) aspartic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanemethyl ketone derivatives, while reduction can produce cyclohexanemethyl alcohol derivatives .
科学的研究の応用
N-(Cyclohexanemethyl) aspartic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and as a precursor for various industrial processes
作用機序
The mechanism of action of N-(Cyclohexanemethyl) aspartic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclohexanemethyl group enhances its binding affinity and specificity towards these targets. This interaction can modulate the activity of the target enzyme or receptor, leading to various biological effects .
類似化合物との比較
Similar Compounds
- N-Methyl aspartic acid
- N-Benzyl aspartic acid
- N-Phenyl aspartic acid
Comparison
N-(Cyclohexanemethyl) aspartic acid is unique due to the presence of the cyclohexanemethyl group, which imparts distinct steric and electronic properties. This makes it more suitable for certain applications, such as enzyme inhibition, compared to other similar compounds .
特性
IUPAC Name |
2-(cyclohexylmethylamino)butanedioic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c13-10(14)6-9(11(15)16)12-7-8-4-2-1-3-5-8/h8-9,12H,1-7H2,(H,13,14)(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHRBICYYGCKLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CNC(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


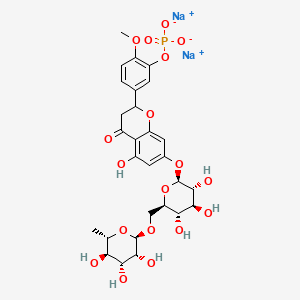
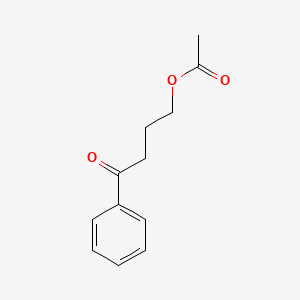

![(1R,4R,12R,16S)-7,8,9-trimethoxy-5-propanoyl-17-oxa-5,15-diazahexacyclo[13.4.3.01,16.04,12.06,11.012,16]docosa-6,8,10-trien-18-one](/img/structure/B577013.png)
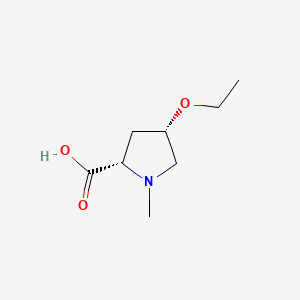
![[(9S,10R,11R,12Z,17S)-12-ethylidene-8,14-diazapentacyclo[9.5.2.01,9.02,7.014,17]octadeca-2,4,6-trien-10-yl]methanol](/img/structure/B577018.png)
